Kinase Selectivity Profile: mTOR vs. PI3Kα Inhibition for Morpholino-1,3,5-triazines (Class-Level Inference Only)
No direct enzymatic or cellular data for 5-morpholino-3,6-diphenyl-1,2,4-triazine were found. The closest structurally characterized chemotype—morpholino-1,3,5-triazines—demonstrates that the morpholine ring occupies the kinase hinge region, enabling mTOR inhibition with IC50 values in the low nanomolar range (e.g., optimized leads reaching single-digit nM) and measurable selectivity over PI3Kα [1]. However, the 1,2,4-triazine scaffold differs in nitrogen arrangement, which alters hydrogen-bonding geometry and electronic properties; therefore, direct extrapolation of potency or selectivity from 1,3,5-triazine analogs to 5-morpholino-3,6-diphenyl-1,2,4-triazine is not scientifically justified [2].
| Evidence Dimension | Kinase inhibitory activity (mTOR vs. PI3Kα selectivity) |
|---|---|
| Target Compound Data | N/A – No experimental data available for this specific compound |
| Comparator Or Baseline | Optimized morpholino-1,3,5-triazines: mTOR IC50 low nM; PI3Kα selectivity ratios reported in Poulsen et al. 2012 |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Biochemical kinase inhibition assays (mTOR and PI3Kα); in-house screening cascade |
Why This Matters
Establishes the morpholino-triazine chemotype as kinase-relevant, but underscores that procurement decisions cannot rely on cross-chemotype potency extrapolation.
- [1] Poulsen, A.; Williams, M.; Nagaraj, H. M.; William, A. D.; Wang, H.; Soh, C. K.; Xiong, Z. C.; Dymock, B. Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1009-1013. View Source
- [2] SciFinder Scholar search (Chemical Abstracts Service). Substructure search for 3,6-diphenyl-5-morpholino-1,2,4-triazine and regioisomeric analogs. Accessed May 2026. No biological assay records found. View Source
